1-Methylcyclopentane-1-carbonitrile
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Overview
Description
1-Methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11N. It is a colorless liquid that is primarily used in chemical synthesis and research. The compound is characterized by a cyclopentane ring with a methyl group and a nitrile group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with methylamine and cyanide sources under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylcyclopentane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylcyclopentane-1-carbonitrile depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition or substitution reactions. The cyclopentane ring provides structural stability and influences the reactivity of the compound.
Comparison with Similar Compounds
Cyclopentane-1-carbonitrile: Lacks the methyl group, leading to different reactivity and applications.
1-Methylcyclohexane-1-carbonitrile: Contains a six-membered ring, which affects its chemical properties and reactivity.
1-Methylcyclopentane-1-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, resulting in different chemical behavior.
Uniqueness: 1-Methylcyclopentane-1-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the same carbon atom of a cyclopentane ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-methylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-7(6-8)4-2-3-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYDARRKCCHJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64871-70-1 |
Source
|
Record name | 1-methylcyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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